Isotridecyl propionate
Description
Isotridecyl propionate is an ester formed by the reaction of isotridecyl alcohol (a branched C13 alcohol) and propionic acid. Isotridecyl esters are widely used in cosmetics as emollients due to their lipid-soluble nature and skin-conditioning properties . Propionate esters, in general, exhibit versatility in industrial applications, ranging from food preservatives (e.g., calcium propionate) to fragrance ingredients (e.g., isobutyl propionate) .
Properties
CAS No. |
93981-83-0 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
11-methyldodecyl propanoate |
InChI |
InChI=1S/C16H32O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
DSRUPQSJISPYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotridecyl propionate is typically synthesized through an esterification reaction between isotridecyl alcohol and propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 100-150°C under reflux to drive the reaction to completion. The water formed during the reaction is continuously removed to shift the equilibrium towards the ester product.
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to efficiently remove water and unreacted alcohol. The use of catalysts like sodium hydrogen sulfate and stabilizers such as hypophosphorous acid can enhance the reaction efficiency and product purity . The crude product is then subjected to neutralization and purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isotridecyl propionate primarily undergoes hydrolysis, where it reacts with water to form isotridecyl alcohol and propionic acid. This reaction is catalyzed by acids or bases and is reversible. The compound can also participate in transesterification reactions, where it reacts with another alcohol to form a different ester and isotridecyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Isotridecyl alcohol and propionic acid.
Transesterification: A different ester and isotridecyl alcohol.
Scientific Research Applications
Isotridecyl propionate has several applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in lotions, creams, and other personal care products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Industrial: Used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.
Mechanism of Action
The primary mechanism by which isotridecyl propionate exerts its effects is through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth feel.
Comparison with Similar Compounds
Molecular Structure and Key Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Isotridecyl propionate* | Not provided | C16H30O2 | ~254.4 | Ester (branched alkyl chain) |
| Calcium propionate | 4075-81-4 | C6H10CaO4 | 186.22 | Calcium salt of propionate |
| Sodium propionate | 137-40-6 | C3H5NaO2 | 96.06 | Sodium salt of propionate |
| Isobutyl propionate | 540-42-1 | C7H14O2 | 130.19 | Branched ester (C4 alcohol) |
| Isotridecyl isononanoate | 59231-37-7 | C22H42O2 | 338.57 | Branched ester (C13 alcohol) |
*Inferred from isotridecyl alcohol (C13H28O, MW 200.4) and propionic acid (C3H6O2).
Functional Uses
- This compound: Likely used as an emollient in cosmetics, similar to isotridecyl isononanoate and isotridecyl myristate .
- Calcium/Sodium propionate : Food preservatives inhibiting mold and bacteria in baked goods .
- Isobutyl propionate : Solvent or fragrance ingredient due to volatile ester properties .
- Isotridecyl isononanoate: Cosmetic emollient with high stability and skin-smoothing effects .
Physicochemical Properties
Solubility and Stability
Key Analytical Data
Toxicity and Handling
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